Subtype Selectivity Profile: NNC 05-2090 vs. Tiagabine at Cloned Mouse GABA Transporters
NNC 05-2090 exhibits a fundamentally different GABA transporter subtype selectivity profile compared to the prototypical GAT-1 inhibitor tiagabine. At cloned mouse GABA transporters (mGAT1-4) expressed in stably transfected BHK cells, tiagabine is a highly selective mGAT1 inhibitor (Ki = 0.11 ± 0.02 μM) [1]. In contrast, NNC 05-2090 is a potent inhibitor of mGAT2 (Ki = 1.4 ± 0.3 μM) with at least 10-fold selectivity over mGAT1, mGAT3, and mGAT4 [1]. At the human orthologs, NNC 05-2090 demonstrates Ki values of 1.4 μM for hBGT-1 (mGAT-2), 19 μM for hGAT-1, 41 μM for hGAT-2, and 15 μM for hGAT-3 .
| Evidence Dimension | Binding affinity (Ki) at cloned mouse GABA transporters |
|---|---|
| Target Compound Data | mGAT2 Ki = 1.4 ± 0.3 μM; mGAT1 Ki ≈ >14 μM (≥10-fold selectivity) |
| Comparator Or Baseline | Tiagabine: mGAT1 Ki = 0.11 ± 0.02 μM (highly selective for mGAT1) |
| Quantified Difference | NNC 05-2090 is 12.7-fold less potent at mGAT1 than tiagabine but 12.7-fold more potent at mGAT2 (assuming tiagabine mGAT2 Ki > 10 μM); >10-fold mGAT2 selectivity |
| Conditions | Cloned mouse GABA transporters (mGAT1-mGAT4) stably expressed in BHK cells; [³H]-GABA uptake assay |
Why This Matters
This defines NNC 05-2090 as a tool compound for interrogating mGAT2/BGT-1-mediated GABAergic physiology distinct from GAT-1-dependent mechanisms.
- [1] Thomsen C, et al. 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter. Br J Pharmacol. 1997 Mar;120(6):983-5. doi: 10.1038/sj.bjp.0700957. View Source
